molecular formula C20H20N4O3S B3579303 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B3579303
M. Wt: 396.5 g/mol
InChI Key: INKQTJIGAARALN-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide belongs to the benzamide-sulfonamide class of molecules, characterized by a central benzamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl amine. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse biological applications, particularly in enzyme inhibition due to the sulfonamide pharmacophore.

Properties

IUPAC Name

3,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-5-16(12-14(13)2)19(25)23-17-6-8-18(9-7-17)28(26,27)24-20-21-11-10-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKQTJIGAARALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylbenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the benzamide core with a sulfonyl chloride derivative to introduce the sulfamoyl group.

    Attachment of the Methylpyrimidinyl Moiety: The final step involves the coupling of the sulfamoylphenyl intermediate with 4-methylpyrimidine under suitable conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific protein, altering its function and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s benzamide core features 3,4-dimethyl substituents, which differ from analogs with halogen, trifluoromethyl, or amino groups. These substituents influence electronic properties, lipophilicity, and intermolecular interactions. Key comparisons include:

Halogenated Analogs ()
  • 5i (4-Chloro) : Exhibits a high melting point (256–258°C), likely due to strong dipole-dipole interactions from the electron-withdrawing Cl group .
  • 5h (2-Fluoro) : Lower melting point (205–207°C) compared to 5i, suggesting reduced molecular packing efficiency with ortho-substitution .
Trifluoromethyl-Substituted Analog ()
  • N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide : The CF₃ group increases lipophilicity (XLogP3 ≈ 3.5) and electronic withdrawal, which could enhance membrane permeability but reduce aqueous solubility .
Amino-Substituted Analog ()
  • 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (16): Features a dimethylphenylamino group instead of dimethylbenzamide. Its lower melting point (159–161°C) highlights the role of hydrogen bonding disruption by the amino group .
Bulkier Sulfamoyl Derivatives ()

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituents Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 3,4-Dimethylbenzamide Not reported C₂₀H₂₀N₄O₃S 408.47* High lipophilicity (predicted)
5i (4-Chloro, ) 4-Chlorobenzamide 256–258 C₁₇H₁₄ClN₃O₄S 391.82 High polarity, strong dipole
Compound 16 () 2-(Dimethylphenyl)amino 159–161 C₂₆H₂₅N₅O₃S 487.58 Moderate solubility (Rf = 0.81)
Trifluoromethyl analog () 4-Trifluoromethylbenzamide Not reported C₁₉H₁₅F₃N₄O₃S 436.41 High XLogP3 (~3.5)
Dibutylsulfamoyl analog () 4-Dibutylsulfamoyl Not reported C₂₆H₃₃N₅O₅S₂ 567.76 High hydrophobicity

*Calculated molecular weight based on structural analysis.

Key Observations:
  • Melting Points : Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points via enhanced polarity, while bulky substituents (e.g., dibutyl) may lower them due to steric hindrance.
  • Lipophilicity : The target’s 3,4-dimethyl groups likely increase XLogP3 compared to halogenated analogs but remain lower than dibutyl derivatives.

Analytical and Spectral Data

  • NMR Spectroscopy : Analogs like 5i () show distinct ¹H-NMR shifts for aromatic protons (δ 7.2–8.1 ppm), influenced by substituent electronic effects . The target’s dimethyl groups would likely upfield-shift adjacent protons due to electron-donating effects.
  • Elemental Analysis : Compound 16 () shows close alignment between calculated and found values (e.g., C: 64.71% vs. 64.05%), confirming structural integrity .

Biological Activity

3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. This compound exhibits a unique structural arrangement that contributes to its biological activity, particularly in medicinal chemistry and drug development. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 348.43 g/mol. The compound features a sulfonamide group linked to a phenyl ring, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight348.43 g/mol
LogP1.397
Polar Surface Area105.961 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of various enzymes by forming hydrogen bonds with their active sites. This mechanism is similar to other sulfonamide derivatives known for their antibacterial properties .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell division through interactions with tubulin and histone deacetylases . This inhibition can lead to alterations in gene expression and potential apoptosis in cancer cells.
  • Antimicrobial Effects : Similar to other compounds in its class, it may also demonstrate antimicrobial activity against a range of pathogens.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study evaluated the effects of sulfonamide derivatives on cancer cell lines. It was found that compounds with similar structures inhibited the growth of various cancer types by inducing cell cycle arrest and apoptosis. The specific mechanism involved the inhibition of histone deacetylases, leading to changes in gene expression associated with tumor suppression.

Case Study 2: Antimicrobial Properties

Research on related sulfonamide compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. Given the structural similarities, it is hypothesized that this compound may exhibit comparable antimicrobial effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
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3,4-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

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